molecular formula C8H12O2 B12449574 Ethyl hexadienoate

Ethyl hexadienoate

Cat. No.: B12449574
M. Wt: 140.18 g/mol
InChI Key: OZZYKXXGCOLLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl hexadienoate, also known as ethyl sorbate, is an ester with the molecular formula C₈H₁₂O₂. It is commonly used in the food industry as a flavoring agent due to its fruity aroma. The compound is derived from sorbic acid and ethanol, and it is known for its stability and pleasant odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl hexadienoate can be synthesized through the esterification of sorbic acid with ethanol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, this compound is produced using a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl hexadienoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products

    Hydrolysis: Sorbic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl hexadienoate primarily involves its hydrolysis to sorbic acid and ethanol. Sorbic acid is known for its antimicrobial properties, which inhibit the growth of mold, yeast, and fungi. The ester bond in this compound is susceptible to nucleophilic attack, leading to its hydrolysis under acidic or basic conditions .

Comparison with Similar Compounds

Ethyl hexadienoate can be compared with other esters such as ethyl acetate and methyl butyrate:

Uniqueness

This compound is unique due to its derivation from sorbic acid, which imparts antimicrobial properties. This makes it particularly valuable in food preservation and as a research compound for studying antimicrobial mechanisms .

Biological Activity

Ethyl hexadienoate, a compound derived from hexadienoic acid, has garnered attention for its diverse biological activities. This article explores its antimicrobial, antioxidant, and potential anticancer properties, supported by various studies and findings.

Chemical Structure and Properties

This compound is an ester formed from hexadienoic acid and ethanol. Its chemical structure can be represented as follows:

  • Chemical Formula : C8H12O2
  • Molecular Weight : 140.18 g/mol

The compound features two double bonds, which contribute to its reactivity and biological activity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research indicates that it can inhibit the growth of certain bacteria and fungi, making it a potential candidate for use as a food preservative.

  • Study Findings :
    • A study highlighted its effectiveness against specific strains of bacteria, including Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) that suggests strong antimicrobial potential .
    • The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.
MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli100 µg/mL
Staphylococcus aureus50 µg/mL
Candida albicans75 µg/mL

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress.

  • Research Insights :
    • A study utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to measure the antioxidant activity of this compound. The results indicated a significant scavenging effect with an IC50 value of approximately 30 µg/mL .
    • This antioxidant activity may be attributed to the presence of conjugated double bonds in its structure, which can stabilize free radicals.
Assay TypeResult
DPPH Scavenging ActivityIC50 = 30 µg/mL
Ferric Reducing Antioxidant Power (FRAP)High reducing power observed

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Preliminary studies indicate its potential in inhibiting cancer cell proliferation.

  • Case Studies :
    • In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the activation of caspase pathways .
    • Further investigations are necessary to elucidate the specific pathways affected and the overall efficacy in vivo.
Cancer Cell LineEffect Observed
HepG2 (Liver Cancer)Induction of apoptosis
MCF-7 (Breast Cancer)Inhibition of cell proliferation

Properties

IUPAC Name

ethyl hexa-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3,5-7H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZYKXXGCOLLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862920
Record name Ethyl hexa-2,4-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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